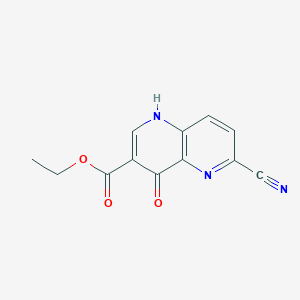

Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C12H9N3O3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

ethyl 6-cyano-4-oxo-1H-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H9N3O3/c1-2-18-12(17)8-6-14-9-4-3-7(5-13)15-10(9)11(8)16/h3-4,6H,2H2,1H3,(H,14,16) |

InChI Key |

OBTKBNVRMWGPEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-amino-3-cyanopyridine can undergo cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired naphthyridine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Ethyl 6-cyano-4-oxo-1,5-naphthyridine-3-carboxylate.

Reduction: Ethyl 6-amino-4-hydroxy-1,5-naphthyridine-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Properties

Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that derivatives of naphthyridines possess good antibacterial properties. For example, compounds similar to this compound have been effective against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit cytotoxic effects on various cancer cell lines. This compound has been investigated for its potential to induce apoptosis in tumor cells. In vitro studies have shown selective cytotoxicity towards leukemia and solid tumor cell lines, suggesting its role as a potential anticancer agent .

Synthetic Strategies

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors to form the naphthyridine core through cyclization reactions.

- Functional Group Modifications : Incorporating cyano and hydroxy groups at specific positions on the naphthyridine ring to enhance biological activity.

These synthetic approaches not only facilitate the production of the compound but also allow for the exploration of structure-activity relationships (SAR) to optimize its pharmacological properties .

Cardiovascular Applications

This compound has been explored for its potential use in treating cardiovascular diseases. Its ability to act as a non-steroidal antagonist of mineralocorticoid receptors positions it as a candidate for managing conditions such as heart failure and hypertension .

Antileishmanial Activity

Recent studies have highlighted the compound's effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro assays indicated significant activity, with further studies suggesting potential in vivo efficacy in reducing parasite load in infected models .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effect | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Not specified | Effective against resistant strains |

| Anticancer | HL-60 (leukemia) | Not specified | Induces apoptosis |

| Antileishmanial | Leishmania donovani | 50 mg/kg (in vivo) | Significant reduction in parasite load |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed that the compound exhibited potent activity comparable to established antibiotics, suggesting its potential as a new therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In a comparative analysis involving multiple naphthyridine derivatives, this compound was identified as one of the most effective compounds against specific cancer cell lines, showcasing its promise in anticancer research.

Mechanism of Action

The mechanism by which Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4, 6, and 3, impacting reactivity, solubility, and biological activity. Below is a comparative analysis:

Key Differences and Implications

- Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, increasing the acidity of the 4-hydroxy group compared to electron-donating groups (e.g., methoxy in ).

- Synthetic Accessibility: Bromo or chloro derivatives (e.g., ) are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). Cyano groups may require specialized methods, such as nucleophilic substitution of halides or cyanation via palladium catalysis .

- Biological Activity: Compounds with aminopyridinyl or morpholino substituents (e.g., ) show kinase inhibitory activity. The cyano group’s polarity and electronic effects may optimize target selectivity or metabolic stability compared to bulkier substituents.

- Stability: The ester group’s hydrolysis susceptibility varies with substituents. Electron-withdrawing cyano groups may stabilize the ester against hydrolysis relative to electron-donating methoxy groups .

Pharmaceutical Relevance

- Kinase Inhibition: Analogous naphthyridines with morpholino or aminopyridinyl groups (e.g., ) demonstrate potent DYRK1A and aurora kinase inhibition. The cyano derivative’s electronic profile may enhance binding to ATP pockets in kinases.

- Antimicrobial Potential: Hydroxy and ester functionalities in similar compounds (e.g., ) correlate with antibacterial activity, suggesting the cyano variant could be explored for microbial targets.

Material Science

- Coordination Chemistry: The hydroxyl and cyano groups may act as ligands for metal ions, enabling applications in catalysis or luminescent materials .

Biological Activity

Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate (C_12H_10N_2O_3) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyridine core, characterized by a bicyclic structure containing nitrogen atoms. The presence of the cyano and hydroxy groups contributes to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that naphthyridine derivatives exhibit notable anticancer properties. This compound has been studied for its effects on various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways that lead to cell cycle arrest and subsequent cell death. Studies have shown that it can downregulate key survival proteins, promoting apoptosis in tumor cells.

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human lung cancer (A549) and breast cancer (MCF7) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

2. Antimicrobial Activity

Naphthyridine derivatives have been recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits nucleic acid synthesis, contributing to its bactericidal effects.

- Case Study : In a study evaluating its antibacterial activity, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridines are also noteworthy. This compound has been investigated for its ability to modulate inflammatory pathways.

- Mechanism : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Case Study : In animal models of induced colitis, treatment with this compound resulted in decreased inflammation markers and improved histological scores, indicating its potential for treating inflammatory bowel diseases .

Comparative Biological Activity Table

Q & A

Q. What are the primary synthetic routes for Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate?

The compound is synthesized via regioselective cyclization or oxidation of dihydro intermediates. For example:

- Cyclization : 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives undergo thermal cyclization in solvents like Dowtherm A or diphenyl ether to form the 1,5-naphthyridine core .

- Oxidative dehydrogenation : Ethyl 1,4-dihydro-1,5-naphthyridine derivatives are oxidized with KMnO4 in acetone to introduce the 6-cyano and 4-hydroxy groups .

Key considerations : Reaction time, solvent choice, and temperature significantly impact yield and purity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structures using high-resolution data. Key steps include:

- Growing crystals via slow evaporation or vapor diffusion.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Validation using metrics like R-factors and electron density maps .

Note : Substituents like cyano and hydroxy groups influence packing and hydrogen-bonding networks.

Q. What analytical techniques confirm its purity and identity?

- <sup>1</sup>H/<sup>13</sup>C NMR : Characteristic peaks include the ethyl ester quartet (~δ 4.3–4.5 ppm) and naphthyridine aromatic protons (δ 8.0–9.5 ppm) .

- HPLC-MS : Quantifies purity and detects side products (e.g., unreacted dihydro intermediates).

- FT-IR : Confirms functional groups (e.g., C≡N stretch ~2240 cm<sup>−1</sup>, O-H stretch ~3200 cm<sup>−1</sup>).

Advanced Research Questions

Q. How do substituents at the 6-position influence reactivity in cross-coupling reactions?

The 6-cyano group acts as an electron-withdrawing group (EWG), directing electrophilic substitution and enabling Suzuki-Miyaura couplings. For example:

- Palladium catalysis : The cyano group stabilizes transition states, facilitating aryl/heteroaryl couplings at the 6-position. Optimize using Pd(PPh3)4 and Cs2CO3 in DMF at 80°C .

- Contradictions : Steric hindrance from bulky substituents may reduce yield, necessitating microwave-assisted or flow chemistry approaches.

Q. What strategies optimize hydrolysis of the ethyl ester to the carboxylic acid?

- Acid-catalyzed hydrolysis : Use 6M HCl in dioxane (reflux, 12h) for complete conversion. Monitor via TLC (Rf shift from ~0.6 to ~0.2 in ethyl acetate/hexane).

- Base-mediated saponification : NaOH/EtOH (reflux, 4h) is milder but may degrade sensitive substituents (e.g., hydroxy groups) .

Data conflict : Hydrolysis rates vary with substituent electronic effects—electron-withdrawing groups accelerate the process.

Q. How is this compound used in medicinal chemistry for kinase inhibition?

Derivatives with amino-cyclohexyl or dichlorophenyl groups at the 4-position show potent DYRK1A inhibition. Key modifications:

Q. What computational methods predict its electronic properties?

- DFT calculations : B3LYP/6-31G(d) models reveal HOMO-LUMO gaps (~4.5 eV) and charge distribution. The cyano group lowers LUMO energy, enhancing electrophilicity.

- Molecular docking : AutoDock Vina predicts binding modes with targets like β-catenin or kinases. Validate with MD simulations (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.